molecular formula C6H11NO4 B15140915 3,3'-Azanediyldipropionic acid-d8

3,3'-Azanediyldipropionic acid-d8

Cat. No.: B15140915
M. Wt: 169.20 g/mol
InChI Key: TXPKUUXHNFRBPS-SVYQBANQSA-N
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Description

3,3’-Azanediyldipropionic acid-d8 is a deuterium-labeled version of 3,3’-Azanediyldipropionic acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Azanediyldipropionic acid-d8 involves the incorporation of deuterium into the parent compound, 3,3’-Azanediyldipropionic acid. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperature and pressure to ensure the stability of the deuterium-labeled compound .

Industrial Production Methods

Industrial production of 3,3’-Azanediyldipropionic acid-d8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated materials and ensure high purity and yield of the final product. The production is carried out under stringent quality control measures to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

3,3’-Azanediyldipropionic acid-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterated derivatives and isotopically labeled compounds, which are valuable for tracing and analytical studies .

Scientific Research Applications

3,3’-Azanediyldipropionic acid-d8 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3’-Azanediyldipropionic acid-d8 involves its role as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the behavior of drugs in the body .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Azanediyldipropionic acid: The non-deuterated version of the compound.

    3,3’-Iminodipropionic acid: A similar compound with a different functional group.

Uniqueness

3,3’-Azanediyldipropionic acid-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it more valuable in research applications compared to its non-deuterated counterparts .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

169.20 g/mol

IUPAC Name

3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid

InChI

InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2

InChI Key

TXPKUUXHNFRBPS-SVYQBANQSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CNCCC(=O)O)C(=O)O

Origin of Product

United States

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